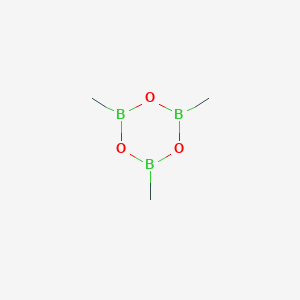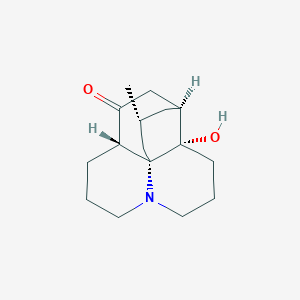
Lycodoline
Overview
Description
Lycodoline is a type of alkaloid . It is a product of the herbs of Lycopodium japonicum Thunb .
Synthesis Analysis
Lycodoline is a lycodine-type Lycopodium alkaloid . More than 40 lycodine-type alkaloids have been isolated and structurally elucidated since 2000 . Their biosynthetic pathway suggests that they are biosynthesized from lysine . Some of these recently isolated alkaloids have had their biosynthesis mechanisms proposed, and a few have been tried for their laboratory total asymmetric synthesis .Molecular Structure Analysis
The molecular formula of Lycodoline is C16H25NO2 . The lycodine group, which Lycodoline belongs to, consists of two nitrogens in structure containing a pyridine, anpyridone, or a hydrogenated pyridine ring .Chemical Reactions Analysis
Lycodoline is a lycodine-type Lycopodium alkaloid . The possible mechanisms of their biosynthesis have been proposed . More than 40 lycodine-type alkaloids have been isolated and structurally elucidated since 2000 .Physical And Chemical Properties Analysis
The molecular weight of Lycodoline is 263.38 g/mol . It is a compound with a molecular formula of C16H25NO2 .Scientific Research Applications
Acetylcholinesterase Inhibition
Lycodoline, like its close relative huperzine A, is a potent acetylcholinesterase (AChE) inhibitor . AChE inhibitors play a crucial role in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, they enhance cholinergic neurotransmission, which can improve cognitive function and memory.
Pharmacokinetics and Brain Penetration
Understanding lycodoline’s pharmacokinetics is essential for drug development. Researchers have studied its distribution in rat plasma and brain tissue, which could inform dosing strategies .
Safety And Hazards
Future Directions
In the future, structures of these newly isolated compounds could be used to determine enzyme inhibition or protein binding through a molecular docking approach . This could lead to necessary changes in existing structures and accordingly, the new derivatives of lycodine structures could be synthesized .
properties
IUPAC Name |
(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMXKPOCXQNWOQ-WALBABNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycodoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



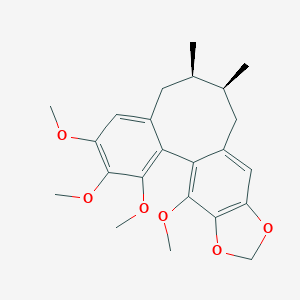
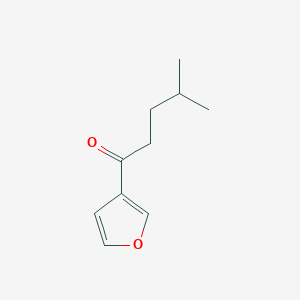
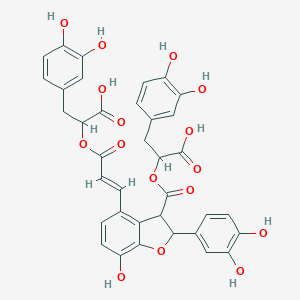
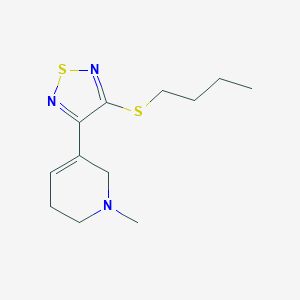
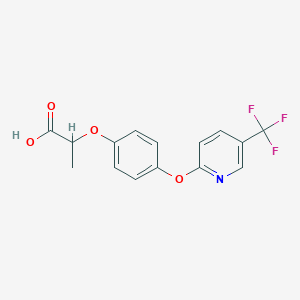


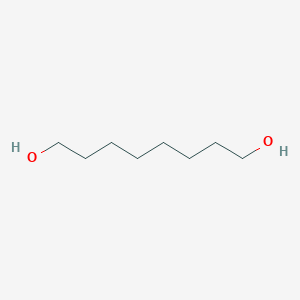
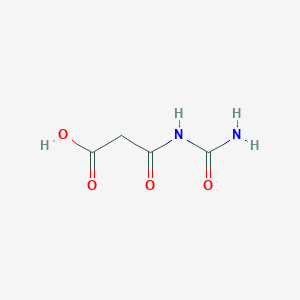
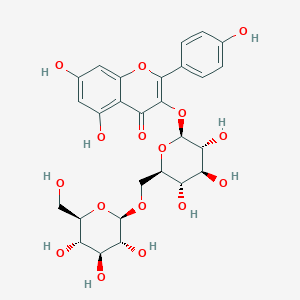
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)

